![molecular formula C7H12O B3382660 2-Ethyl-2-pentenal CAS No. 3491-57-4](/img/structure/B3382660.png)
2-Ethyl-2-pentenal
Overview
Description
2-Ethyl-2-pentenal is a chemical compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . Unfortunately, the specific 3D structure or other detailed structural information is not provided in the sources retrieved.Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 160.2±9.0 °C at 760 mmHg, and a vapour pressure of 2.4±0.3 mmHg at 25°C . It also has a flash point of 42.4±9.9 °C .Scientific Research Applications
Homogeneous Catalysis by Noble Metal Salts
2-Ethyl-2-pentenal can be involved in the isomerization of olefins, a process catalyzed by palladium compounds. This reaction proceeds efficiently at moderate temperatures and atmospheric pressure, using solvents like ethyl acetate and methyl ethyl ketone. The study of these reactions provides insights into the behavior of alkenes under the influence of noble metal salts and potential applications in chemical synthesis (Bond & Hellier, 1965).
Copolymerization with Ethylene
This compound can also be relevant in the copolymerization of ethylene with other olefins. For example, research exploring the copolymerization behavior of ethylene with various olefins, such as 2-methyl-1-pentene, demonstrates the significance of certain ligands and catalyst systems in achieving high molecular weight copolymers with desirable properties (Itagaki, Fujiki, & Nomura, 2007).
Conformational Study of SnCl4 Complexes
The study of SnCl4 complexes of aldehydes and α,β-unsaturated aldehydes, including 2-pentenal, highlights the importance of conformational analysis in understanding chemical reactions. This research is crucial for comprehending the interactions of such compounds at the molecular level, which can inform various applications in organic chemistry and catalysis (Gung & Yanik, 1996).
Olefin Disproportionation
The disproportionation of olefins, including 2-pentene, has been extensively studied to understand the mechanisms of these reactions. Such studies are essential for developing more efficient processes in the petrochemical industry and for the synthesis of various organic compounds (Adams & Brandenberger, 1969).
Safety and Hazards
2-Ethyl-2-pentenal is a flammable liquid and vapor. It may cause eye, skin, and respiratory tract irritation. It may be harmful if inhaled and may cause central nervous system depression . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
2-ethylpent-2-enal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-7(4-2)6-8/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWQWFMLBVYZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(CC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337540 | |
Record name | 2-Ethyl-2-pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3491-57-4 | |
Record name | 2-Ethyl-2-pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.